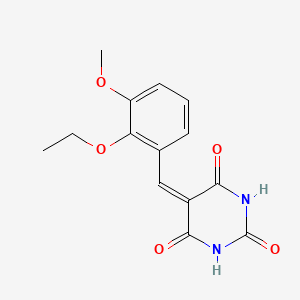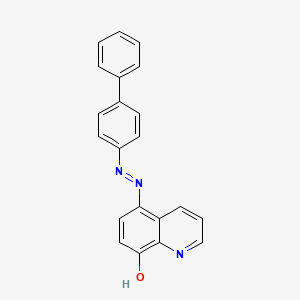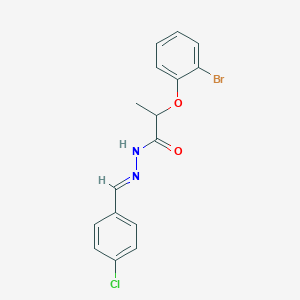
5-(2-ethoxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Descripción general
Descripción
5-(2-ethoxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as EMBO, is a chemical compound with potential applications in scientific research. EMBO belongs to the class of pyrimidinetrione derivatives, which have been extensively studied for their various biological activities. EMBO has been found to possess potent antioxidant, anti-inflammatory, and anti-tumor properties, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 5-(2-ethoxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in oxidative stress, inflammation, and cell proliferation. 5-(2-ethoxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant enzymes and protects against oxidative stress-induced damage. 5-(2-ethoxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione also inhibits the NF-κB pathway, which is involved in the regulation of inflammation. Furthermore, 5-(2-ethoxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
5-(2-ethoxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 5-(2-ethoxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can protect against oxidative stress-induced damage, inhibit the production of pro-inflammatory cytokines, and induce apoptosis in cancer cells. In vivo studies have demonstrated that 5-(2-ethoxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can reduce inflammation in animal models of arthritis and asthma, and inhibit tumor growth in xenograft models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5-(2-ethoxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its potent antioxidant, anti-inflammatory, and anti-tumor properties, which make it a promising candidate for various research applications. Additionally, 5-(2-ethoxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using 5-(2-ethoxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is its potential toxicity, which may limit its use in certain experimental settings. Furthermore, the mechanism of action of 5-(2-ethoxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, which may hinder its further development as a therapeutic agent.
Direcciones Futuras
There are several potential future directions for research on 5-(2-ethoxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of novel 5-(2-ethoxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione derivatives with improved pharmacological properties, such as increased potency and reduced toxicity. Another area of interest is the elucidation of the molecular mechanisms underlying the various biological activities of 5-(2-ethoxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, which may provide insights into the development of new therapeutic agents. Additionally, further studies are needed to evaluate the safety and efficacy of 5-(2-ethoxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in animal models and clinical trials, which may pave the way for its eventual use in the treatment of various diseases.
Aplicaciones Científicas De Investigación
5-(2-ethoxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its antioxidant activity, which has been shown to protect against oxidative stress-induced damage in various cell types. 5-(2-ethoxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to possess anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases such as arthritis and asthma. Additionally, 5-(2-ethoxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit anti-tumor activity, making it a promising candidate for cancer research.
Propiedades
IUPAC Name |
5-[(2-ethoxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-3-21-11-8(5-4-6-10(11)20-2)7-9-12(17)15-14(19)16-13(9)18/h4-7H,3H2,1-2H3,(H2,15,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUCHAQHYMDWOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)C=C2C(=O)NC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(5-bromo-2-pyridinyl)amino]-1-(4-chlorophenyl)-2-propen-1-one](/img/structure/B3861052.png)
![N-(4-fluorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B3861057.png)


![ethyl 2-[4-(benzyloxy)-3-methoxybenzylidene]-7-(4-methoxyphenyl)-5-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3861075.png)
![(2-methoxycyclohexyl)[2-(4-methoxyphenyl)ethyl]amine oxalate](/img/structure/B3861082.png)
![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]benzoic acid](/img/structure/B3861087.png)
![(7-chloro-4-methyl-2-quinolinyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B3861090.png)
![6,7-dimethoxy-N-[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B3861097.png)

![2-[(4-methylphenyl)amino]-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B3861106.png)

![N'-[(5-nitro-2-furyl)methylene]-2-pyridinecarbohydrazide](/img/structure/B3861121.png)